pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
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Overview
Description
[1-(3-Hydroxy-2-Oxo-1-Phenethyl-Propylcarbamoyl)2-Phenyl-Ethyl]-Carbamic Acid Pyridin-4-Ylmethyl Ester: is a complex organic compound belonging to the class of phenylalanine derivatives. It is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, oxo, carbamoyl, and ester groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Hydroxy-2-Oxo-1-Phenethyl-Propylcarbamoyl)2-Phenyl-Ethyl]-Carbamic Acid Pyridin-4-Ylmethyl Ester typically involves multi-step organic synthesis. The process begins with the preparation of the core phenylalanine derivative, followed by the introduction of the carbamoyl and ester groups. Key steps include:
Formation of the Phenylalanine Derivative: This involves the reaction of phenylalanine with appropriate reagents to introduce the phenethyl and propylcarbamoyl groups.
Hydroxylation and Oxidation: The introduction of the hydroxyl and oxo groups is achieved through selective hydroxylation and oxidation reactions.
Esterification: The final step involves the esterification of the compound with pyridin-4-ylmethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Hydroxy-2-Oxo-1-Phenethyl-Propylcarbamoyl)2-Phenyl-Ethyl]-Carbamic Acid Pyridin-4-Ylmethyl Ester: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo group may yield secondary alcohols.
Scientific Research Applications
[1-(3-Hydroxy-2-Oxo-1-Phenethyl-Propylcarbamoyl)2-Phenyl-Ethyl]-Carbamic Acid Pyridin-4-Ylmethyl Ester: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(3-Hydroxy-2-Oxo-1-Phenethyl-Propylcarbamoyl)2-Phenyl-Ethyl]-Carbamic Acid Pyridin-4-Ylmethyl Ester involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cruzipain, a cysteine protease . This inhibition disrupts the normal function of the enzyme, leading to various biological effects. The compound may also interact with other molecular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
[1-(3-Hydroxy-2-Oxo-1-Phenethyl-Propylcarbamoyl)2-Phenyl-Ethyl]-Carbamic Acid Pyridin-4-Ylmethyl Ester: can be compared with other phenylalanine derivatives:
N-[(3S)-1-Hydroxy-2-Oxo-5-Phenyl-3-Pentanyl]-Nα-[(3-Pyridinylmethoxy)carbonyl]-L-Phenylalaninamide: Similar in structure but may differ in biological activity and applications.
Phenylalanine Methyl Ester: A simpler ester derivative with different chemical properties and uses.
The uniqueness of [1-(3-Hydroxy-2-Oxo-1-Phenethyl-Propylcarbamoyl)2-Phenyl-Ethyl]-Carbamic Acid Pyridin-4-Ylmethyl Ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H29N3O5 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C27H29N3O5/c31-18-25(32)23(14-13-20-8-3-1-4-9-20)29-26(33)24(16-21-10-5-2-6-11-21)30-27(34)35-19-22-12-7-15-28-17-22/h1-12,15,17,23-24,31H,13-14,16,18-19H2,(H,29,33)(H,30,34)/t23-,24+/m0/s1 |
InChI Key |
QCUBCTPTNWPFBC-BJKOFHAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)CO)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3 |
Origin of Product |
United States |
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